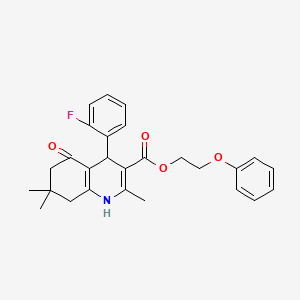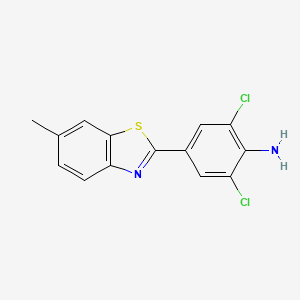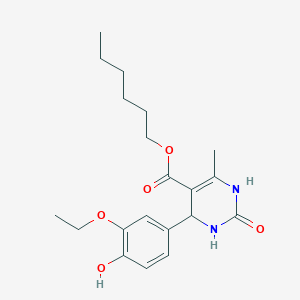![molecular formula C17H19N2O+ B11686016 2-{(E)-2-[acetyl(phenyl)amino]ethenyl}-1-ethylpyridinium](/img/structure/B11686016.png)
2-{(E)-2-[acetyl(phenyl)amino]ethenyl}-1-ethylpyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(E)-2-[acetyl(phenyl)amino]ethenyl}-1-ethylpyridinium is an organic compound that belongs to the class of pyridinium derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a pyridinium core with an ethenyl linkage and acetyl(phenyl)amino substituent, makes it an interesting subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-2-[acetyl(phenyl)amino]ethenyl}-1-ethylpyridinium typically involves the following steps:
Formation of the Pyridinium Core: The pyridinium core can be synthesized through the reaction of pyridine with an alkylating agent such as ethyl iodide.
Introduction of the Ethenyl Linkage: The ethenyl group can be introduced via a Heck reaction, where the pyridinium compound reacts with a vinyl halide in the presence of a palladium catalyst.
Acetylation and Amination: The final step involves the acetylation of aniline to form acetyl(phenyl)amine, which is then coupled with the ethenyl-pyridinium intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl linkage, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridinium core, converting it to a dihydropyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the acetyl(phenyl)amino group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides, ketones, or aldehydes.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridinium derivatives.
Wissenschaftliche Forschungsanwendungen
2-{(E)-2-[acetyl(phenyl)amino]ethenyl}-1-ethylpyridinium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers or dyes.
Wirkmechanismus
The mechanism of action of 2-{(E)-2-[acetyl(phenyl)amino]ethenyl}-1-ethylpyridinium involves its interaction with specific molecular targets. The ethenyl linkage and acetyl(phenyl)amino group may facilitate binding to enzymes or receptors, modulating their activity. The pyridinium core can participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-4-(2-hydroxyethyl)pyridinium: Similar pyridinium core with a hydroxyethyl substituent.
2-{(E)-2-[benzyl(phenyl)amino]ethenyl}-1-ethylpyridinium: Similar structure with a benzyl(phenyl)amino group instead of acetyl(phenyl)amino.
Uniqueness
2-{(E)-2-[acetyl(phenyl)amino]ethenyl}-1-ethylpyridinium is unique due to its specific substituents, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H19N2O+ |
|---|---|
Molekulargewicht |
267.34 g/mol |
IUPAC-Name |
N-[(E)-2-(1-ethylpyridin-1-ium-2-yl)ethenyl]-N-phenylacetamide |
InChI |
InChI=1S/C17H19N2O/c1-3-18-13-8-7-9-16(18)12-14-19(15(2)20)17-10-5-4-6-11-17/h4-14H,3H2,1-2H3/q+1 |
InChI-Schlüssel |
KQUWZRTXENOULQ-UHFFFAOYSA-N |
Isomerische SMILES |
CC[N+]1=CC=CC=C1/C=C/N(C2=CC=CC=C2)C(=O)C |
Kanonische SMILES |
CC[N+]1=CC=CC=C1C=CN(C2=CC=CC=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(3-phenoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11685935.png)
![(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11685947.png)

![ethyl 4-({(2Z)-6-[(4-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11685959.png)
![3-Ethenyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B11685960.png)


![N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-4-fluorobenzohydrazide](/img/structure/B11685981.png)

![1-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-3-(3,4-dichlorophenyl)urea](/img/structure/B11686001.png)
![2-phenoxy-N'-[(2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B11686005.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11686008.png)
![(2S)-2-[[7-[[(1S)-1-carboxy-2-methylpropyl]sulfamoyl]-9-oxofluoren-2-yl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B11686009.png)
![(2Z)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole](/img/structure/B11686012.png)
